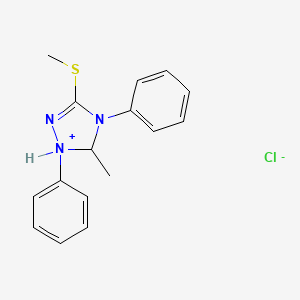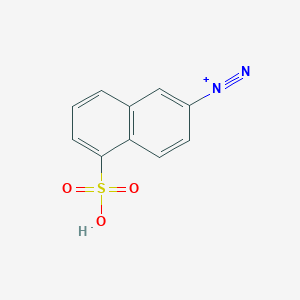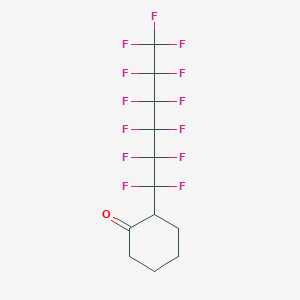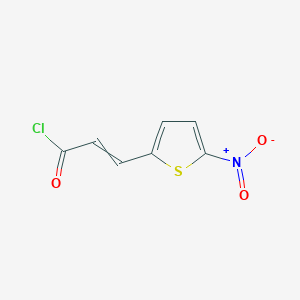
3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a nitrophenyl group, and a thioxo-imidazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, and amino derivatives, as well as various substituted chlorophenyl derivatives.
科学的研究の応用
3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their metabolic processes.
類似化合物との比較
Similar Compounds
- 2-(3-Chlorophenyl)-3-(2-nitrophenyl)acrylonitrile
- 3-(2,4-Dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile
- 2-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)acrylonitrile
Uniqueness
3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to its thioxo-imidazolidinone core, which imparts distinct chemical and biological properties
特性
CAS番号 |
53865-32-0 |
|---|---|
分子式 |
C16H10ClN3O3S |
分子量 |
359.8 g/mol |
IUPAC名 |
(5Z)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H10ClN3O3S/c17-11-5-3-6-12(9-11)19-15(21)13(18-16(19)24)8-10-4-1-2-7-14(10)20(22)23/h1-9H,(H,18,24)/b13-8- |
InChIキー |
METJRZWQUVMBHN-JYRVWZFOSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)


![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)



![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)




![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)
